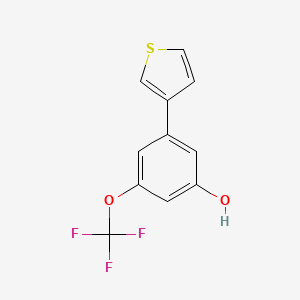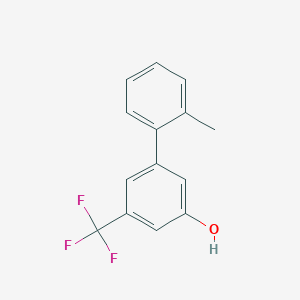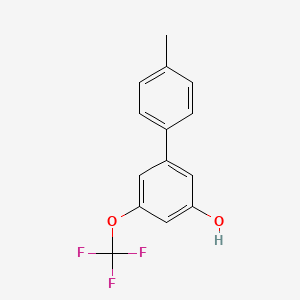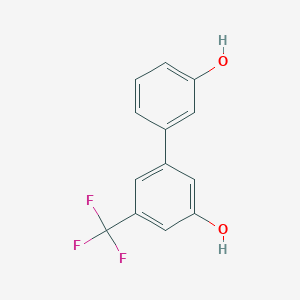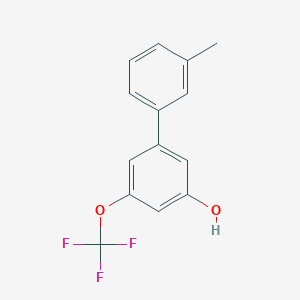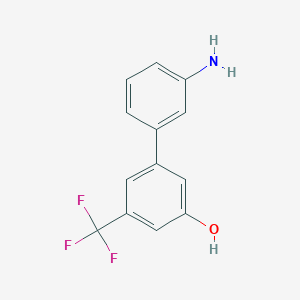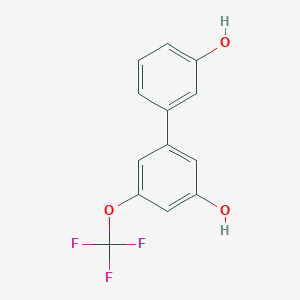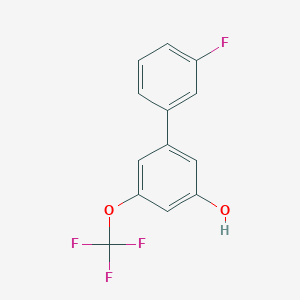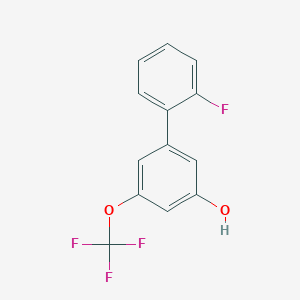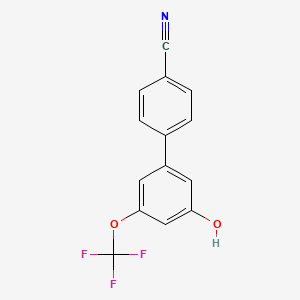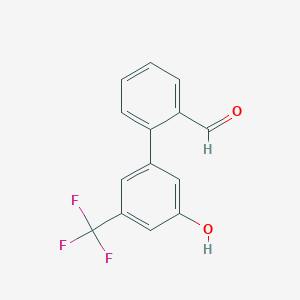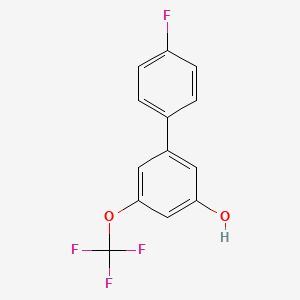
5-(4-Fluorophenyl)-3-trifluoromethoxyphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Fluorophenyl)-3-trifluoromethoxyphenol, 95% (5-F-3-TFM) is a compound belonging to the family of phenols, which are organic compounds containing a hydroxyl group bonded to an aromatic hydrocarbon. 5-F-3-TFM is a fluorinated compound, characterized by its high solubility in organic solvents, low volatility, and high stability. It has been used in a variety of applications, including synthesis, scientific research, and laboratory experiments.
科学的研究の応用
5-(4-Fluorophenyl)-3-trifluoromethoxyphenol, 95% has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of heterocyclic compounds, and as a precursor for the synthesis of pharmaceuticals and agrochemicals. In addition, 5-(4-Fluorophenyl)-3-trifluoromethoxyphenol, 95% has been used in the synthesis of fluorinated polymers and as a starting material for the synthesis of fluorinated polymers. It has also been used in the synthesis of fluorescent probes and as a catalyst in the synthesis of polymers.
作用機序
The mechanism of action of 5-(4-Fluorophenyl)-3-trifluoromethoxyphenol, 95% is not fully understood. However, it is believed that the compound acts as a Lewis acid, forming a complex with the substrate and activating it for further reaction. The activated substrate then undergoes a nucleophilic substitution reaction, resulting in the formation of the desired product.
Biochemical and Physiological Effects
5-(4-Fluorophenyl)-3-trifluoromethoxyphenol, 95% has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that the compound has antimicrobial activity against a variety of bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. In addition, 5-(4-Fluorophenyl)-3-trifluoromethoxyphenol, 95% has been shown to have anti-inflammatory and antioxidant activities. It has also been shown to have the ability to inhibit the growth of certain cancer cell lines, including human renal cancer cells and human breast cancer cells.
実験室実験の利点と制限
The advantages of using 5-(4-Fluorophenyl)-3-trifluoromethoxyphenol, 95% in laboratory experiments are its high solubility in organic solvents, low volatility, and high stability. These properties make it an ideal reagent for a variety of organic synthesis reactions. However, the compound is toxic and should be handled with care. In addition, the compound is expensive and may not be suitable for large-scale applications.
将来の方向性
The potential future applications of 5-(4-Fluorophenyl)-3-trifluoromethoxyphenol, 95% are numerous. The compound could be used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and polymers. In addition, 5-(4-Fluorophenyl)-3-trifluoromethoxyphenol, 95% could be used in the development of new fluorescent probes, as well as in the synthesis of new catalysts. Furthermore, the compound could be used in the development of new antimicrobial drugs, as well as in the development of new anti-cancer drugs. Finally, 5-(4-Fluorophenyl)-3-trifluoromethoxyphenol, 95% could be used in the development of new materials for use in the medical, industrial, and agricultural sectors.
合成法
5-(4-Fluorophenyl)-3-trifluoromethoxyphenol, 95% can be synthesized by the reaction of 4-fluorophenol with trifluoromethyl iodide in the presence of a base. The reaction is carried out in anhydrous acetonitrile at room temperature and can be completed in a few hours. The reaction is shown in the following equation:
4-Fluorophenol + Trifluoromethyl iodide → 5-(4-Fluorophenyl)-3-trifluoromethoxyphenol
特性
IUPAC Name |
3-(4-fluorophenyl)-5-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F4O2/c14-10-3-1-8(2-4-10)9-5-11(18)7-12(6-9)19-13(15,16)17/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVIUZJBOWJPSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)OC(F)(F)F)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686513 |
Source


|
| Record name | 4'-Fluoro-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluorophenyl)-3-trifluoromethoxyphenol | |
CAS RN |
1261919-64-5 |
Source


|
| Record name | 4'-Fluoro-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


